

Spectroscopic Data Analysis of 2-Aminothiazole-5-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Aminothiazole-5-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **2-Aminothiazole-5-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide leverages data from closely related analogs, particularly other 2-aminothiazole derivatives, to provide a robust framework for its characterization.

Introduction

2-Aminothiazole-5-carboxylic acid is a key heterocyclic scaffold. The thiazole ring is a prominent feature in many biologically active compounds. This guide details the application of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—for the structural elucidation and purity assessment of this compound.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for **2-Aminothiazole-5-carboxylic acid**. This data is a compilation of information from commercial suppliers and analogous compounds found in the literature.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nucleus	Predicted Chemical Shift (δ) ppm	Notes
^1H	~7.9 (s, 1H, H4)	Thiazole ring proton.
^1H	~7.5 (br s, 2H, -NH ₂)	Amino group protons; chemical shift can be variable and exchangeable with D ₂ O.
^1H	~12.5 (br s, 1H, -COOH)	Carboxylic acid proton; chemical shift is concentration and solvent dependent.
^{13}C	~170	C2 (carbon bearing the amino group).
^{13}C	~145	C4 (methine carbon in the thiazole ring).
^{13}C	~125	C5 (carbon bearing the carboxylic acid group).
^{13}C	~165	C=O (carboxylic acid carbonyl).

Solvent: DMSO-d₆

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
3450 - 3250	N-H stretch	Primary amine (-NH ₂)
3300 - 2500	O-H stretch (broad)	Carboxylic acid (-COOH)
~1700	C=O stretch	Carboxylic acid (-COOH)
~1620	N-H bend	Primary amine (-NH ₂)
~1550	C=N stretch	Thiazole ring
~1480	C=C stretch	Thiazole ring

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

λ_{max} (nm)	Solvent	Notes
~260 - 280	Methanol or Ethanol	Attributed to $\pi \rightarrow \pi^*$ transitions within the thiazole ring and conjugated system. The exact maximum can be influenced by solvent polarity.

Table 4: Mass Spectrometry (MS) Data

m/z	Interpretation
144.15	[M] ⁺ (Molecular Ion for C ₄ H ₄ N ₂ O ₂ S)
127	[M - OH] ⁺
99	[M - COOH] ⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **2-Aminothiazole-5-carboxylic acid**, adapted from methodologies for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Aminothiazole-5-carboxylic acid** in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the compound's likely solubility and to observe the exchangeable protons of the amine and carboxylic acid groups.
- Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
 - To confirm the amine and carboxylic acid protons, a D_2O exchange experiment can be performed. Add a drop of D_2O to the NMR tube, shake, and re-acquire the ^1H spectrum. The signals for the $-\text{NH}_2$ and $-\text{COOH}$ protons should disappear or significantly decrease in intensity.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Sample Preparation (KBr Pellet):
 - Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
 - Press the mixture into a transparent pellet using a hydraulic press.
- Data Acquisition:

- Record the spectrum over the range of 4000-400 cm^{-1} .
- Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet before running the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maximum (λ_{max}) of the compound.

Methodology:

- Sample Preparation:
 - Prepare a stock solution of **2-Aminothiazole-5-carboxylic acid** in a suitable UV-grade solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL.
 - Dilute the stock solution to a concentration that gives an absorbance reading between 0.2 and 1.0.
- Data Acquisition:
 - Use a dual-beam UV-Vis spectrophotometer.
 - Use the same solvent as a blank.
 - Scan the sample from 200 to 400 nm to identify the wavelength of maximum absorbance (λ_{max}).

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and investigate the fragmentation pattern.

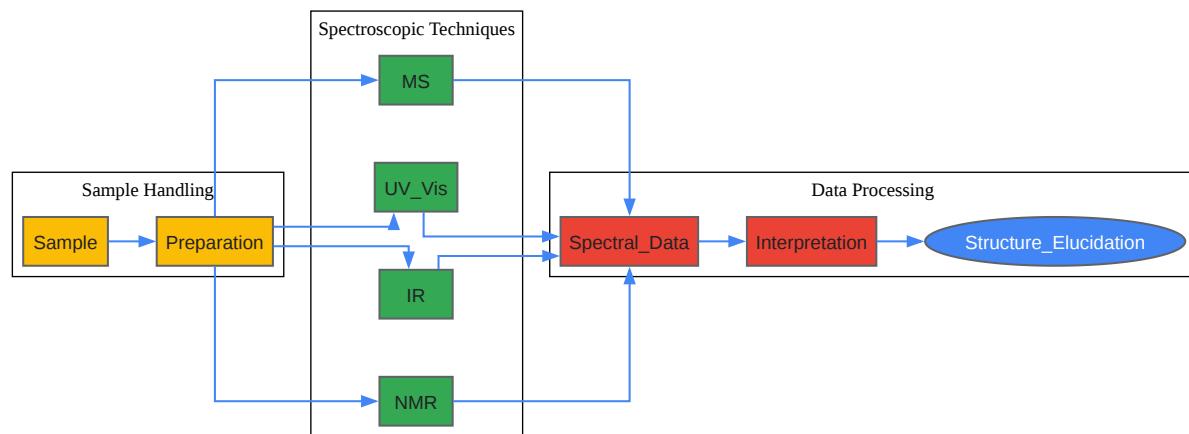
Methodology (LC-MS):

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 $\mu\text{g}/\text{mL}$) in a mixture of water and a compatible organic solvent (e.g., acetonitrile or methanol) with a small amount of formic acid to promote ionization.
- Chromatography:

- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 μ m).
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.2-0.4 mL/min.
- Mass Spectrometry:
 - Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
 - Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: m/z 50-500.
 - For fragmentation analysis, perform tandem MS (MS/MS) on the molecular ion peak.

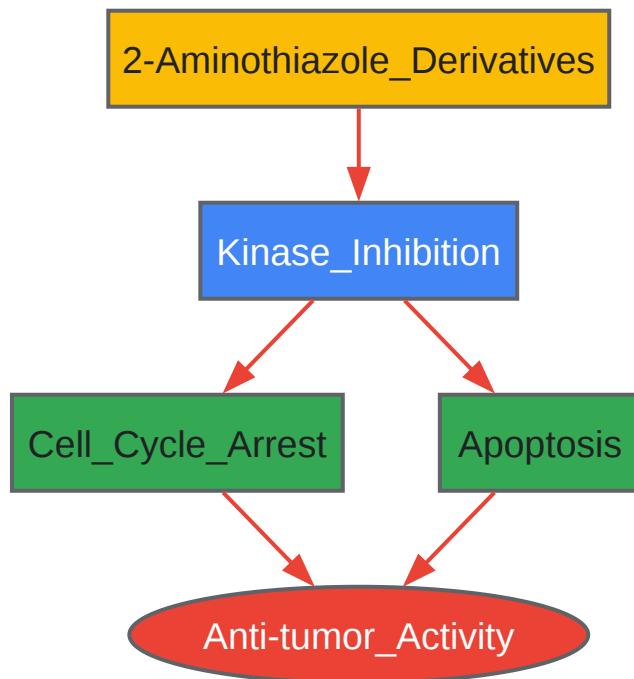
Visualizations

The following diagrams illustrate the general workflows and relationships relevant to the analysis of **2-Aminothiazole-5-carboxylic acid**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.



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Caption: Conceptual signaling impact of 2-aminothiazole derivatives in cancer.

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